

An In-depth Technical Guide to Amino-PEG4-

hydrazide-Boc for Researchers

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Compound of Interest		
Compound Name:	Amino-PEG4-hydrazide-Boc	
Cat. No.:	B605462	Get Quote

For beginners in the fields of bioconjugation, drug delivery, and proteomics, **Amino-PEG4-hydrazide-Boc** is a versatile bifunctional linker. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Amino-PEG4-hydrazide-Boc is a molecule designed with two distinct functional groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The terminal primary amine and the Boc-protected hydrazide offer orthogonal reactivity, a crucial feature for the multi-step synthesis of complex biomolecules. The PEG4 spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.

Core Properties and Chemical Structure

Amino-PEG4-hydrazide-Boc is characterized by a molecular formula of C16H33N3O7 and a molecular weight of approximately 379.45 g/mol .[1][2] The key structural features are a primary amine (-NH2), a tetraethylene glycol spacer, and a hydrazide (-NHNH2) group protected by a tert-butyloxycarbonyl (Boc) group.



Property	Value	Reference
CAS Number	1263047-17-1	[1][2]
Molecular Formula	C16H33N3O7	[1][2]
Molecular Weight	379.45 g/mol	[1][2]
Appearance	White to off-white solid or oil	
Solubility	Soluble in DMSO, DMF, and chlorinated solvents	
Storage	Store at -20°C for long-term stability	_

Experimental Protocols

The utility of **Amino-PEG4-hydrazide-Boc** lies in the differential reactivity of its terminal groups. The primary amine can be readily coupled with a carboxylic acid or its activated ester to form a stable amide bond. Subsequently, the Boc protecting group on the hydrazide can be removed under acidic conditions to liberate the hydrazide, which can then react with a carbonyl group (aldehyde or ketone) to form a hydrazone bond.

Amine Acylation

The primary amine of **Amino-PEG4-hydrazide-Boc** can be acylated using standard peptide coupling conditions.

Protocol for Amine Coupling with a Carboxylic Acid:

- Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in a suitable anhydrous solvent such as DMF or DCM. Add a coupling agent (e.g., 1.1 equivalents of HATU or HBTU) and a base (e.g., 2 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling Reaction: To the activated carboxylic acid solution, add a solution of Amino-PEG4hydrazide-Boc (1.0 equivalent) in the same anhydrous solvent.



- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
- Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate
 organic solvent and wash with aqueous solutions (e.g., 5% citric acid, saturated sodium
 bicarbonate, and brine) to remove excess reagents and byproducts. Dry the organic layer
 over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the
 crude product by flash column chromatography on silica gel.

Boc Deprotection

The Boc group is a commonly used protecting group for amines and hydrazides due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Protocol for Boc Deprotection:

- Reaction Setup: Dissolve the Boc-protected intermediate in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.
- Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in 1,4-dioxane (e.g., 4 M).
- Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is
 usually rapid and can be monitored by TLC or LC-MS, often completing within 30 minutes to
 2 hours.
- Removal of Acid: After the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA. The resulting product is typically obtained as an ammonium or hydrazinium salt.

Hydrazone Ligation

The deprotected hydrazide is a nucleophile that readily reacts with aldehydes and ketones to form a hydrazone linkage. This reaction is pH-sensitive and is typically carried out in a slightly acidic buffer.

Protocol for Hydrazone Formation:



- Reaction Buffer: Dissolve the deprotected hydrazide intermediate in a suitable buffer, typically with a pH between 5 and 7 (e.g., acetate or phosphate buffer). The choice of buffer and the presence of organic co-solvents will depend on the solubility of the reactants.
- Addition of Carbonyl Compound: Add the aldehyde or ketone-containing molecule to the solution of the hydrazide.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction time can vary from a few hours to overnight.
- Purification: The resulting hydrazone conjugate can be purified by methods such as reversephase HPLC or size-exclusion chromatography, depending on the nature of the conjugate.

Applications in Drug Development

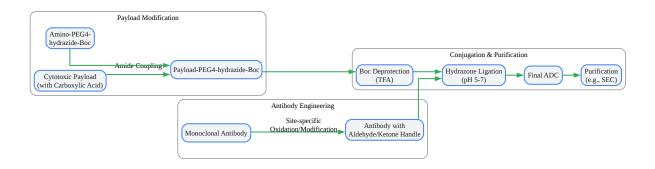
Amino-PEG4-hydrazide-Boc is a valuable tool in the development of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, a cytotoxic drug (payload) is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC. Hydrazone linkers formed from hydrazide-containing linkers like **Amino-PEG4-hydrazide-Boc** are a class of acid-labile linkers.[3][4] These linkers are designed to be stable in the bloodstream (at physiological pH ~7.4) but are cleaved in the acidic environment of the lysosome (pH 4.5-5.0) after the ADC is internalized by the target cancer cell. This targeted release of the payload at the site of action minimizes off-target toxicity.[3]

Experimental Workflow for ADC Synthesis:





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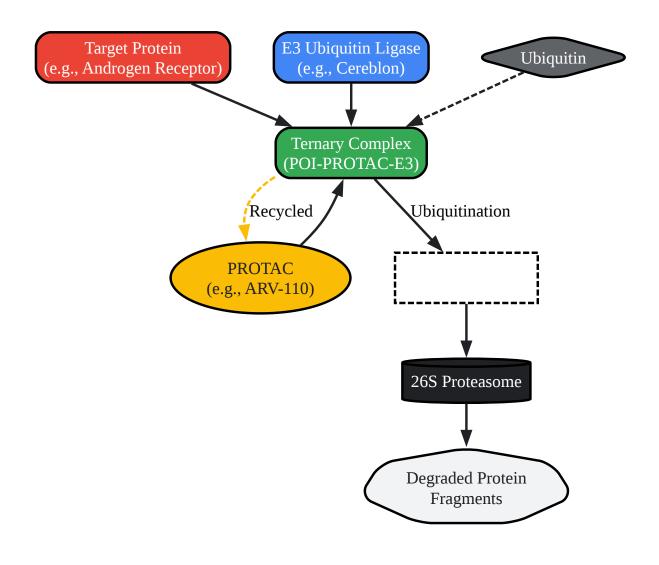
Caption: Workflow for the synthesis of a site-specific ADC using **Amino-PEG4-hydrazide-Boc**.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. **Amino-PEG4-hydrazide-Boc** can serve as a component of the linker that connects the POI-binding ligand to the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG4 spacer can be advantageous in optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

Signaling Pathway for PROTAC-mediated Protein Degradation:





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Caption: Mechanism of action for a PROTAC, leading to the degradation of a target protein.

Conclusion

Amino-PEG4-hydrazide-Boc is a valuable and versatile chemical tool for researchers in drug development and bioconjugation. Its well-defined structure, bifunctional nature, and the orthogonal reactivity of its end groups allow for the controlled and sequential assembly of complex biomolecular constructs. The inclusion of a hydrophilic PEG spacer often imparts favorable properties to the final conjugate. A thorough understanding of the reaction conditions for amine acylation, Boc deprotection, and hydrazone ligation is key to the successful application of this linker in the synthesis of innovative therapeutics like ADCs and PROTACs.



As the fields of targeted therapies continue to evolve, the utility of well-designed linkers such as **Amino-PEG4-hydrazide-Boc** will undoubtedly expand.

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References

- 1. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adc.bocsci.com [adc.bocsci.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
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